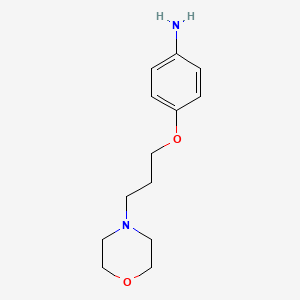

4-(3-Morpholinopropoxy)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(3-morpholin-4-ylpropoxy)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2/c14-12-2-4-13(5-3-12)17-9-1-6-15-7-10-16-11-8-15/h2-5H,1,6-11,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDHPQNXUMCNVCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCCOC2=CC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20622142 | |

| Record name | 4-[3-(Morpholin-4-yl)propoxy]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20622142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100800-40-6 | |

| Record name | 4-[3-(Morpholin-4-yl)propoxy]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20622142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Structure Elucidation of 4-(3-Morpholinopropoxy)aniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(3-Morpholinopropoxy)aniline is a molecule of interest in medicinal chemistry and drug development, often serving as a key intermediate in the synthesis of pharmacologically active compounds. Its structure, comprising a substituted aniline ring linked to a morpholine moiety via a propyl ether chain, presents a unique combination of chemical features. Accurate and unambiguous confirmation of its molecular structure is a critical prerequisite for any further research or development activities, ensuring the integrity of subsequent biological and pharmacological studies.

This in-depth technical guide provides a comprehensive overview of the analytical methodologies and data interpretation required for the complete structure elucidation of this compound. As a Senior Application Scientist, the following sections will not only detail the standard operating procedures but also delve into the causality behind experimental choices, ensuring a robust and self-validating analytical workflow.

Molecular Structure Overview

The logical first step in any structure elucidation is a clear visualization of the hypothesized molecule.

Caption: Molecular structure of this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[1] For this compound, both ¹H and ¹³C NMR are indispensable for confirming the connectivity of the atoms.

A. ¹H NMR Spectroscopy

Rationale: ¹H NMR provides information about the chemical environment of each proton, their multiplicity (splitting pattern) revealing the number of neighboring protons, and the integration of the signals indicating the relative number of protons.

-

Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is a common choice for many organic molecules, while DMSO-d₆ can be useful for observing exchangeable protons like those on the amine group.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-degree pulse angle, a spectral width of -2 to 12 ppm, a relaxation delay of 1-2 seconds, and 16-64 scans.

-

Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm or DMSO at 2.50 ppm).

-

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 6.75 | Doublet | 2H | Ar-H (ortho to -O) |

| ~ 6.65 | Doublet | 2H | Ar-H (ortho to -NH₂) |

| ~ 4.05 | Triplet | 2H | -O-CH₂ -CH₂- |

| ~ 3.70 | Triplet | 4H | -N-CH₂-CH₂ -O- (Morpholine) |

| ~ 3.60 | Singlet (broad) | 2H | -NH₂ |

| ~ 2.50 | Triplet | 4H | -CH₂ -N-CH₂ - (Morpholine) |

| ~ 2.45 | Triplet | 2H | -CH₂-CH₂ -N- |

| ~ 2.00 | Quintet | 2H | -CH₂-CH₂ -CH₂- |

Causality of Assignments:

-

The aromatic protons are expected to appear in the downfield region (6.5-7.0 ppm) due to the deshielding effect of the benzene ring current. The electron-donating nature of the oxygen and nitrogen substituents will shield these protons relative to benzene (7.36 ppm). The ortho-coupling will result in doublet signals.

-

The protons on the carbon adjacent to the ether oxygen (-O-CH₂ -) are deshielded and will appear as a triplet due to coupling with the adjacent methylene group.

-

The morpholine protons adjacent to the oxygen are more deshielded than those adjacent to the nitrogen.

-

The broad singlet for the amine protons is characteristic and its chemical shift can be concentration and solvent dependent. This signal will disappear upon D₂O exchange.[2]

-

The central methylene protons of the propoxy chain will appear as a quintet due to coupling with the two adjacent methylene groups.

B. ¹³C NMR Spectroscopy

Rationale: ¹³C NMR provides a distinct signal for each unique carbon atom in the molecule, offering a direct count of non-equivalent carbons and information about their chemical environment.

-

Sample Preparation: The same sample prepared for ¹H NMR can be used.

-

Instrumentation: The same NMR spectrometer is used.

-

Data Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm or DMSO-d₆ at 39.52 ppm).

-

| Chemical Shift (ppm) | Assignment |

| ~ 152 | C -O (Aromatic) |

| ~ 142 | C -NH₂ (Aromatic) |

| ~ 116 | C H (ortho to -O) |

| ~ 115 | C H (ortho to -NH₂) |

| ~ 67 | -N-CH₂-CH₂ -O- (Morpholine) |

| ~ 66 | -O-CH₂ -CH₂- |

| ~ 54 | -CH₂ -N-CH₂ - (Morpholine) |

| ~ 52 | -CH₂-CH₂ -N- |

| ~ 26 | -CH₂-CH₂ -CH₂- |

Causality of Assignments:

-

The aromatic carbons attached to the heteroatoms (-O and -NH₂) are the most downfield due to the electronegativity of these atoms.

-

The other aromatic carbons appear in the typical aromatic region (110-130 ppm).

-

The aliphatic carbons are found in the upfield region, with those closer to electronegative atoms appearing more downfield.

II. Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions.[1] It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the compound in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: An electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., TOF or Orbitrap) is ideal for accurate mass determination.

-

Data Acquisition:

-

Acquire a full scan mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Perform tandem MS (MS/MS) on the [M+H]⁺ ion to induce fragmentation and obtain a characteristic fragmentation spectrum.

-

Molecular Formula: C₁₃H₂₀N₂O₂ Exact Mass: 236.1525 Molecular Weight: 236.31

High-Resolution Mass Spectrometry (HRMS): The measured m/z of the protonated molecule [M+H]⁺ should be within 5 ppm of the calculated value of 237.1603.

Tandem Mass Spectrometry (MS/MS) Fragmentation: The fragmentation of the [M+H]⁺ ion is expected to proceed through cleavage of the weakest bonds, primarily the ether and the bonds adjacent to the morpholine nitrogen.

Caption: Predicted major fragmentation pathway of this compound.

Key Fragment Ions:

-

m/z = 100.0762: This prominent fragment corresponds to the morpholinomethyl cation, formed by the cleavage of the bond between the propyl chain and the morpholine nitrogen.

-

m/z = 138.0817: This fragment arises from the cleavage of the ether bond, resulting in the aminophenoxy radical cation.

-

m/z = 110.0606: A subsequent loss of ethylene from the m/z 138 fragment can lead to the formation of protonated 4-aminophenol.

The presence of these key fragments provides strong evidence for the connectivity of the morpholine ring, the propoxy linker, and the aniline moiety.

III. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[2]

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (if it is an oil), as a KBr pellet (if it is a solid), or using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450-3250 | Medium, two bands | N-H stretch (primary amine) |

| 3050-3000 | Weak | Aromatic C-H stretch |

| 2950-2800 | Strong | Aliphatic C-H stretch |

| 1620-1580 | Medium | N-H bend (primary amine) |

| 1510 | Strong | Aromatic C=C stretch |

| 1240 | Strong | Aryl-O stretch (ether) |

| 1120 | Strong | Aliphatic C-O stretch (ether) |

| 1115 | Strong | C-N stretch (morpholine) |

Causality of Assignments:

-

The presence of two distinct bands in the 3450-3250 cm⁻¹ region is a hallmark of a primary amine (R-NH₂).[2]

-

The strong absorptions in the 2950-2800 cm⁻¹ range confirm the presence of the aliphatic propyl and morpholine groups.

-

The strong band around 1240 cm⁻¹ is characteristic of an aryl ether linkage.

-

The C-N stretching of the tertiary amine in the morpholine ring is also expected to be a strong absorption.

IV. Synthesis and Purity Assessment

While not a direct method of structure elucidation, the synthesis route and purity analysis provide crucial supporting evidence.

Synthesis Overview

A common synthetic route involves the Williamson ether synthesis, reacting 4-aminophenol with 1-bromo-3-chloropropane followed by nucleophilic substitution of the chlorine with morpholine. Alternatively, 4-nitrophenol can be used, with the nitro group being reduced to an amine in the final step. Verifying that the analytical data is consistent with the product expected from the chosen synthetic pathway adds another layer of confidence to the structural assignment.

Purity Assessment by Chromatography

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) should be employed to assess the purity of the synthesized compound. A single, sharp peak in the chromatogram is indicative of a pure substance. Coupling these techniques with a mass spectrometer (LC-MS or GC-MS) allows for the confirmation of the molecular weight of the main component and the identification of any impurities.

Conclusion

The comprehensive structure elucidation of this compound is achieved through a multi-technique approach, where each analytical method provides a unique and complementary piece of the structural puzzle. The combination of ¹H and ¹³C NMR spectroscopy to define the carbon-hydrogen framework, high-resolution mass spectrometry to confirm the elemental composition and fragmentation pattern, and infrared spectroscopy to identify the key functional groups, provides an irrefutable confirmation of the molecule's identity. This rigorous analytical workflow is essential for ensuring the quality and reliability of this important chemical intermediate in research and drug development.

References

A Technical Guide to 4-(3-Morpholinopropoxy)aniline (CAS 100800-40-6): Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(3-Morpholinopropoxy)aniline is a key bifunctional organic intermediate characterized by an aniline moiety and a morpholinopropoxy side chain. This unique structure makes it a valuable building block in medicinal chemistry, particularly in the synthesis of targeted therapeutics such as kinase inhibitors. This guide provides a comprehensive overview of its chemical and physical properties, outlines a detailed synthetic protocol and purification strategy, and discusses its significant applications in drug discovery and development. Safety and handling protocols are also addressed to ensure its proper use in a laboratory setting.

Introduction

Aniline and its derivatives are foundational scaffolds in the synthesis of a vast array of pharmaceuticals.[1][2] The aniline core provides a versatile platform for chemical modification, enabling the fine-tuning of a molecule's pharmacological properties.[1] this compound (CAS No. 100800-40-6) has emerged as a significant intermediate, primarily due to its role in the construction of complex, biologically active molecules. The morpholine group, a common motif in drug design, is often introduced to improve aqueous solubility and pharmacokinetic profiles, while the aniline amine group serves as a reactive handle for further chemical elaboration, typically through amide bond formation or nucleophilic aromatic substitution.[3]

The strategic importance of this compound lies in its ability to link a pharmacologically relevant aniline headgroup with a solubilizing morpholine tail via a flexible three-carbon alkoxy chain. This structure is frequently encountered in the patent literature for various kinase inhibitors, where the aniline portion interacts with the hinge region of the kinase active site.

Physicochemical and Spectroscopic Properties

A thorough understanding of the compound's properties is essential for its effective use in synthesis and for predicting its behavior in biological systems.

Chemical Structure and Identifiers

-

IUPAC Name: 4-(3-morpholin-4-ylpropoxy)aniline

-

CAS Number: 100800-40-6

-

Molecular Formula: C₁₃H₂₀N₂O₂

-

Canonical SMILES: C1COCCN1CCCOC2=CC=C(C=C2)N

Tabulated Physicochemical Data

The following table summarizes the key computed and experimental properties of this compound.

| Property | Value | Source |

| Molecular Weight | 236.31 g/mol | (Calculated) |

| Appearance | White to yellow to brown powder or crystals | [4] |

| Hydrogen Bond Donors | 1 | (Calculated) |

| Hydrogen Bond Acceptors | 4 | (Calculated) |

| Rotatable Bond Count | 5 | (Calculated) |

| Topological Polar Surface Area (TPSA) | 44.7 Ų | (Calculated) |

| logP (Octanol/Water Partition Coefficient) | 1.6-2.0 (Estimated) | (Calculated) |

Causality Insight: The estimated logP value suggests moderate lipophilicity, which is a desirable trait in drug candidates. The morpholine group counteracts the hydrophobicity of the aniline ring, leading to a balanced profile that often correlates with good oral bioavailability.

Spectroscopic Profile

While specific experimental spectra for this exact compound are not widely published, the expected NMR and IR signatures can be predicted based on its structure.

-

¹H NMR: Protons on the aromatic ring would appear in the 6.5-7.0 ppm region. The methylene protons of the propoxy chain would show distinct signals between 2.0 and 4.5 ppm. The morpholine protons would typically appear as two multiplets around 2.5 and 3.7 ppm. The amine (-NH₂) protons would present as a broad singlet.

-

¹³C NMR: Aromatic carbons would resonate between 115 and 150 ppm. The aliphatic carbons of the propoxy chain and morpholine ring would be found in the 25-70 ppm range.

-

IR Spectroscopy: Key peaks would include N-H stretching for the primary amine (around 3300-3400 cm⁻¹), C-H stretching (aliphatic and aromatic, 2800-3100 cm⁻¹), aromatic C=C bending (1500-1600 cm⁻¹), and a strong C-O-C ether stretch (around 1250 cm⁻¹).[5]

Synthesis and Purification

The most common and logical synthetic route to this compound involves a two-step process starting from 4-nitrophenol. This method is reliable and scalable for laboratory purposes.

Synthesis Workflow Diagram

Caption: General two-step synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on standard organic chemistry transformations.[6][7]

Step 1: Synthesis of 4-(3-Morpholinopropoxy)-1-nitrobenzene (Ether Synthesis)

-

To a stirred solution of 4-nitrophenol (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF or Acetonitrile), add a base such as anhydrous potassium carbonate (K₂CO₃, 2.0-3.0 eq).

-

Rationale: The base deprotonates the phenolic hydroxyl group, forming a nucleophilic phenoxide ion required for the subsequent substitution reaction.

-

-

Add 4-(3-chloropropyl)morpholine (1.1-1.2 eq) to the reaction mixture.

-

Heat the mixture to 80-90 °C and stir for 12-24 hours.

-

Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 4-nitrophenol spot is consumed.

-

-

After cooling to room temperature, pour the reaction mixture into ice-water to precipitate the product.

-

Filter the resulting solid, wash with water, and dry under vacuum. This crude intermediate is often of sufficient purity for the next step.

Step 2: Synthesis of this compound (Nitro Reduction)

-

Suspend the crude 4-(3-morpholinopropoxy)-1-nitrobenzene (1.0 eq) in a solvent such as ethanol or methanol.[6]

-

Add a catalyst, typically 5-10% Palladium on activated carbon (Pd/C) (approx. 5-10% by weight).[8]

-

Place the reaction vessel under a hydrogen atmosphere (using a balloon or a Parr hydrogenator at 40-50 psi) and stir vigorously at room temperature.[6]

-

Alternative: A common alternative to catalytic hydrogenation is using a metal/acid system, such as iron powder (Fe) with ammonium chloride (NH₄Cl) in an ethanol/water mixture, heated to reflux.[7] This can be advantageous for labs not equipped for hydrogenation.

-

-

Stir for 4-12 hours.

-

Self-Validation: Monitor the reaction by TLC. The product will have a different Rf value and may stain differently (e.g., with ninhydrin) compared to the nitro-intermediate.

-

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.[6]

-

Concentrate the filtrate under reduced pressure to yield the crude product.

Step 3: Purification

-

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.[6]

-

The final product should be characterized by NMR and Mass Spectrometry to confirm its identity and purity.

Applications in Drug Discovery

The primary utility of this compound is as a crucial building block for synthesizing pharmacologically active agents, most notably in oncology.

Intermediate in Kinase Inhibitor Synthesis

Many modern cancer therapies are small-molecule kinase inhibitors that target specific signaling pathways. Several of these, such as Gefitinib and related compounds, target the Epidermal Growth Factor Receptor (EGFR).[9] The general structure of these inhibitors often involves a core heterocycle (like quinazoline) substituted at a key position with an aniline derivative.

This compound provides the exact aniline fragment needed for these syntheses. The aniline nitrogen acts as a nucleophile, displacing a leaving group (typically a chlorine atom) on the heterocyclic core to form the final drug molecule.[9]

Caption: Role as a key intermediate in the synthesis of kinase inhibitors.

Role of the Aniline and Morpholine Moieties

-

Aniline Group: The aniline moiety is often critical for biological activity. The N-H group can form a crucial hydrogen bond with the "hinge region" of the kinase's ATP-binding pocket, anchoring the inhibitor in place.[9]

-

Morpholinopropoxy Tail: This side chain serves multiple purposes. The morpholine is a polar, basic group that significantly enhances the aqueous solubility of the final compound, a critical factor for oral administration and distribution in the body. The flexible propoxy linker allows the morpholine group to extend into the solvent-exposed region of the binding site without disrupting the core interactions.

The use of aniline-containing fragments is a double-edged sword in drug development. While they are versatile and effective, they can be susceptible to metabolic oxidation by Cytochrome P450 enzymes, potentially forming reactive metabolites.[10] This can lead to idiosyncratic adverse drug reactions.[10] Therefore, while this compound is a valuable tool, drug development professionals must carefully evaluate the metabolic stability of the final compounds derived from it.

Safety, Handling, and Toxicology

As an aniline derivative, this compound requires careful handling in a laboratory setting.

Hazard Identification

-

General Aniline Toxicity: Aniline and its derivatives are known to be toxic.[11] The primary routes of exposure are inhalation, ingestion, and skin absorption.[12] Acute exposure can lead to methemoglobinemia, causing cyanosis (a bluish discoloration of the skin).[11]

-

GHS Classifications (Predicted): Based on related structures, this compound is expected to be classified as:

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[17]

-

Ventilation: Handle the solid powder and any solutions in a well-ventilated chemical fume hood to avoid inhaling dust or vapors.[16][18]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong acids.[17]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not allow it to enter drains or waterways.[17]

-

First Aid:

Conclusion

This compound is a specialized chemical intermediate with high value in the field of medicinal chemistry and drug development. Its bifunctional nature, combining a reactive aniline core with a solubilizing morpholinopropoxy side chain, makes it an ideal precursor for the synthesis of complex pharmaceutical agents, particularly targeted kinase inhibitors. A solid understanding of its properties, a reliable synthetic protocol, and strict adherence to safety procedures are essential for leveraging its full potential in the research and development of novel therapeutics.

References

- 1. cresset-group.com [cresset-group.com]

- 2. Aniline - Wikipedia [en.wikipedia.org]

- 3. bloomtechz.com [bloomtechz.com]

- 4. 3-(4-Morpholinyl)aniline [myskinrecipes.com]

- 5. researchgate.net [researchgate.net]

- 6. 4-Morpholinoaniline synthesis - chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. 4-PROPOXYANILINE synthesis - chemicalbook [chemicalbook.com]

- 9. Synthesis and in vitro antitumor activities of novel 4-anilinoquinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Recent Advances and Outlook for the Isosteric Replacement of Anilines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 12. epa.gov [epa.gov]

- 13. angenechemical.com [angenechemical.com]

- 14. 4-(Morpholinomethyl)aniline | C11H16N2O | CID 776851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. aksci.com [aksci.com]

- 16. static.cymitquimica.com [static.cymitquimica.com]

- 17. fishersci.com [fishersci.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to 4-(3-Morpholinopropoxy)aniline: Properties, Synthesis, and Application

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(3-Morpholinopropoxy)aniline, a key intermediate in medicinal chemistry and materials science. We delve into the fundamental physicochemical properties of this compound, with a detailed focus on its molecular weight and its implications for experimental design. This document outlines a validated synthetic protocol, purification strategies, and robust analytical methods for structural confirmation and purity assessment. Furthermore, it explores the compound's applications, particularly as a scaffold in the development of targeted therapeutics, while adhering to strict safety and handling protocols. The guide is structured to provide both foundational knowledge and actionable, field-proven insights for professionals engaged in advanced chemical research and development.

Core Compound Identification and Properties

This compound is a difunctional organic molecule incorporating a primary aniline amine, a flexible propoxy linker, and a morpholine ring. This unique combination of a nucleophilic aromatic amine and a tertiary aliphatic amine makes it a versatile building block in synthetic chemistry.

Physicochemical and Structural Data

The precise characterization of a compound begins with its fundamental properties. The molecular weight is a critical parameter for stoichiometric calculations in reaction planning and for confirmation of identity via mass spectrometry. It is derived from the molecular formula by summing the atomic weights of the constituent atoms (C, H, N, O).

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₁₃H₂₀N₂O₂ | [2] |

| Molecular Weight | 236.31 g/mol | [1][2] |

| CAS Number | 100800-40-6 | [1][3] |

| Appearance | Pale-yellow to yellow-brown solid | [1] |

| InChI Key | KDHPQNXUMCNVCX-UHFFFAOYSA-N | [1] |

The Aniline Moiety: Significance in Drug Development

The aniline substructure present in this compound is a privileged scaffold in medicinal chemistry. Anilines serve as crucial precursors and key structural components in a vast array of pharmaceuticals, including antibiotics, analgesics, and targeted cancer therapies.[4][5] Their utility stems from the reactivity of the amino group, which allows for the facile formation of amides, sulfonamides, and ureas, enabling the exploration of diverse chemical space to optimize pharmacological properties.[4]

However, the aniline motif is also recognized as a "structural alert".[6] This is due to its potential for in vivo metabolic activation by cytochrome P450 enzymes into reactive, electrophilic species like quinone-imines.[6] These metabolites can lead to idiosyncratic adverse drug reactions.[6] Consequently, while leveraging the synthetic advantages of the aniline core, drug development professionals must rigorously evaluate the metabolic stability and toxicological profile of any new aniline-containing entity.

Synthesis and Purification Workflow

The synthesis of this compound is typically achieved via a nucleophilic aromatic substitution or an etherification reaction. A common and reliable method involves the Williamson ether synthesis, starting from 4-aminophenol and a suitable morpholinopropyl halide.

Rationale for Synthetic Strategy

The selection of 4-aminophenol as a starting material is strategic due to its two distinct nucleophilic sites: the aromatic amine and the phenolic hydroxyl group. Under basic conditions, the hydroxyl group is preferentially deprotonated to form a more potent phenoxide nucleophile. This allows for selective O-alkylation over N-alkylation, which is critical for achieving the desired product. Sodium hydride (NaH) or potassium carbonate (K₂CO₃) are commonly used bases, with a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile to facilitate the reaction.

Step-by-Step Synthesis Protocol

-

Reaction Setup : To a solution of 4-aminophenol (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (1.5 eq).

-

Reagent Addition : Stir the suspension at room temperature for 20 minutes. Add 4-(3-chloropropyl)morpholine (1.1 eq) dropwise to the mixture.

-

Reaction : Heat the mixture to reflux (approx. 82°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching and Extraction : After completion (typically 8-12 hours), cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.

-

Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Purification : Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Analytical Validation and Characterization

Confirming the identity and purity of the synthesized compound is a non-negotiable step. This self-validating protocol ensures the material meets the required specifications for subsequent applications.

Workflow for Analytical Characterization

This workflow ensures that the molecular weight, structure, and purity of the synthesized compound are rigorously confirmed before its use in further research.

Expected Analytical Data

-

Mass Spectrometry (MS) : In Electrospray Ionization (ESI) positive mode, the primary expected ion would be the protonated molecule [M+H]⁺ at m/z 237.15, corresponding to the molecular weight of 236.31 plus the mass of a proton.

-

¹H NMR Spectroscopy : The proton NMR spectrum will show characteristic signals for the aromatic protons of the aniline ring, the aliphatic protons of the propoxy linker, and the methylene protons of the morpholine ring. The integration of these signals should correspond to the number of protons in each environment.

-

Purity Assessment (HPLC) : High-Performance Liquid Chromatography analysis should indicate a purity of ≥95% for use in most research and development applications.

Applications in Drug Discovery

This compound is a valuable intermediate, particularly in the synthesis of kinase inhibitors. The aniline nitrogen provides a key interaction point (a "hinge-binder") within the ATP-binding pocket of many kinases. The morpholinopropoxy tail can be used to impart desirable physicochemical properties, such as improved aqueous solubility and metabolic stability, or to provide a vector for further chemical modification.

For instance, this compound serves as a precursor for complex quinazoline-based inhibitors, which have shown efficacy against targets like the Epidermal Growth Factor Receptor (EGFR).[7][8] The aniline moiety can be reacted to form the core quinazoline structure, while the morpholine group helps to optimize the drug-like properties of the final molecule.[7]

Safety, Handling, and Storage

As with all aniline derivatives, appropriate safety precautions must be taken.

-

Handling : Handle in a well-ventilated area or a chemical fume hood.[9][10] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.[11]

-

Storage : Store in a tightly sealed container in a cool, dry place away from light and incompatible materials such as strong oxidizing agents and acids.[3][11] The recommended storage temperature is often 2-8°C.[1]

-

Disposal : Dispose of waste material in accordance with local, state, and federal regulations.[9]

Conclusion

This compound is more than a chemical with a defined molecular weight; it is an enabling tool for innovation in drug discovery and materials science. A thorough understanding of its properties, a robust synthetic and purification strategy, and rigorous analytical validation are paramount to its successful application. This guide provides the foundational and practical knowledge for researchers to confidently utilize this versatile compound in their work, ensuring both scientific integrity and operational safety.

References

- 1. This compound | 100800-40-6 [sigmaaldrich.cn]

- 2. 3-[3-(4-Morpholinyl)propoxy]aniline Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [chemsrc.com]

- 3. combi-blocks.com [combi-blocks.com]

- 4. cresset-group.com [cresset-group.com]

- 5. bloomtechz.com [bloomtechz.com]

- 6. Recent Advances and Outlook for the Isosteric Replacement of Anilines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. webofproceedings.org [webofproceedings.org]

- 8. Synthesis and in vitro antitumor activities of novel 4-anilinoquinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. southwest.tn.edu [southwest.tn.edu]

A Technical Guide to 4-(3-Morpholinopropoxy)aniline: Synthesis, Characterization, and Applications in Drug Discovery

Abstract

4-(3-Morpholinopropoxy)aniline is a key bifunctional organic intermediate of significant interest to the pharmaceutical and medicinal chemistry sectors. Featuring a primary aromatic amine, a flexible propoxy linker, and a morpholine heterocycle, its unique structural motifs make it an invaluable building block for the synthesis of complex active pharmaceutical ingredients (APIs), particularly kinase inhibitors. This technical guide provides an in-depth analysis of the compound's nomenclature, physicochemical properties, validated synthetic routes, and comprehensive characterization data. Furthermore, it elucidates the critical role of this intermediate in the development of targeted cancer therapies, such as Gefitinib, offering field-proven insights for researchers and drug development professionals.

Compound Identification and Nomenclature

The compound commonly known as this compound is a substituted aniline derivative. While this name is widely used in commercial and laboratory settings, the formal IUPAC (International Union of Pure and Applied Chemistry) name is 4-[3-(4-morpholinyl)propoxy]aniline . Understanding its various identifiers is crucial for accurate literature and database searches.

Chemical Structure:

(Image Source: PubChem CID 126868)

(Image Source: PubChem CID 126868)

Key Identifiers

A consolidated list of identifiers is essential for cross-referencing across chemical databases, patents, and publications.

| Identifier | Value | Source |

| IUPAC Name | 4-[3-(4-morpholinyl)propoxy]aniline | |

| CAS Number | 100800-40-6 | |

| Molecular Formula | C₁₃H₂₀N₂O₂ | |

| Molecular Weight | 236.31 g/mol | |

| InChI Key | KDHPQNXUMCNVCX-UHFFFAOYSA-N | |

| Canonical SMILES | C1COCCN1CCCOC2=CC=C(C=C2)N |

Physicochemical Properties and Safety

The physical properties of this compound dictate its handling, storage, and reaction conditions. As a substituted aniline, it also requires specific safety protocols.

Physical Properties

| Property | Value | Notes |

| Physical Form | Pale-yellow to yellow-brown solid | |

| Storage Temperature | 2-8 °C | |

| Purity (Typical) | ≥95% |

Safety and Handling

Substituted anilines are recognized for their potential toxicity. Standard laboratory precautions are mandatory when handling this compound.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

-

Personal Protective Equipment (PPE): Always use in a well-ventilated fume hood. Wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.

Synthesis and Mechanistic Insights

The synthesis of this compound is typically achieved through a two-step process starting from 4-nitrophenol. This route is favored for its high yields and the reliability of each transformation.

Synthetic Workflow

The overall synthetic strategy involves an initial etherification of 4-nitrophenol followed by the reduction of the nitro group to a primary amine. This sequence is critical; performing the reduction first would result in a more reactive aminophenol, which could lead to undesired side reactions during the alkylation step.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 4-(3-Morpholinopropoxy)nitrobenzene (Etherification)

-

Causality: The Williamson ether synthesis is employed here. 4-Nitrophenol is deprotonated by a mild base (e.g., potassium carbonate) to form a phenoxide nucleophile. This nucleophile then attacks the electrophilic carbon of 4-(3-chloropropyl)morpholine in an SN2 reaction, displacing the chloride and forming the desired ether linkage. D-methylformamide (DMF) is an excellent polar aprotic solvent for this reaction, facilitating the dissolution of reactants and promoting the SN2 mechanism.

-

Protocol:

-

To a solution of 4-nitrophenol (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes to ensure complete formation of the phenoxide.

-

Add 4-(3-chloropropyl)morpholine hydrochloride (1.1 eq) to the mixture.

-

Heat the reaction mixture to 80-90 °C and monitor by TLC until the starting material is consumed (typically 4-6 hours).

-

Cool the reaction to room temperature and pour it into ice water, resulting in the precipitation of the product.

-

Filter the solid, wash with water, and dry under vacuum to yield 4-(3-morpholinopropoxy)nitrobenzene.

-

Step 2: Synthesis of this compound (Reduction)

-

Causality: Catalytic hydrogenation is a clean and efficient method for reducing aromatic nitro groups. Palladium on carbon (Pd/C) is the catalyst of choice, and hydrogen gas is the reductant. The reaction proceeds on the surface of the catalyst, where the nitro group is reduced to the amine without affecting the aromatic ring or ether linkage. An alternative, cost-effective method involves using iron powder in the presence of an electrolyte like ammonium chloride.[1]

-

Protocol (Catalytic Hydrogenation):

-

Dissolve the 4-(3-morpholinopropoxy)nitrobenzene intermediate (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

-

Add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10% by weight).

-

Place the reaction mixture in a hydrogenation apparatus (e.g., a Parr shaker) and apply hydrogen gas pressure (40-50 psi).[1]

-

Stir vigorously at room temperature for 2-4 hours or until hydrogen uptake ceases.

-

Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound, which can be purified by recrystallization if necessary.[1]

-

Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. The primary techniques include NMR spectroscopy, IR spectroscopy, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides a distinct fingerprint. Key expected signals include:

-

Aromatic protons of the aniline ring (typically two doublets in the range of 6.6-6.8 ppm).

-

A triplet corresponding to the -O-CH₂- protons of the propoxy chain (~4.0 ppm).

-

Signals for the morpholine ring protons (multiplets around 2.4-2.5 ppm and 3.6-3.7 ppm).

-

A broad singlet for the -NH₂ protons, which may vary in chemical shift.

-

-

¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon environments, including the characteristic shifts for the aromatic carbons and the aliphatic carbons of the morpholine and propoxy groups.

Infrared (IR) Spectroscopy

The IR spectrum is used to identify key functional groups.

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

| 3300-3500 | N-H (Amine) | Symmetric & Asymmetric Stretch |

| 2800-3000 | C-H (Aliphatic) | Stretch |

| 1500-1600 | C=C (Aromatic) | Stretch |

| 1200-1300 | C-O (Aryl Ether) | Stretch |

| 1115-1125 | C-O-C (Morpholine Ether) | Stretch |

Mass Spectrometry (MS)

Electrospray ionization (ESI-MS) is typically used to confirm the molecular weight. The expected molecular ion peak [M+H]⁺ would be observed at m/z 237.15.

Application in Drug Development: A Key Intermediate for Gefitinib

This compound is not an active drug itself but serves as a crucial structural fragment in the synthesis of more complex molecules. Its most notable application is as a key intermediate in the synthesis of Gefitinib (Iressa®) , a tyrosine kinase inhibitor used in cancer therapy.[2][3]

Role in the Synthesis of Gefitinib

Gefitinib is an inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[2] Its structure consists of a 4-anilinoquinazoline core. The this compound moiety provides the "anilino" part of the final drug, which is essential for binding to the ATP pocket of the EGFR kinase domain. The morpholinopropoxy side chain enhances solubility and pharmacokinetic properties.[4]

Caption: Role of this compound in Gefitinib synthesis.

The synthesis involves a nucleophilic aromatic substitution (SNAr) reaction where the amine group of this compound attacks the electron-deficient C4 position of a chlorinated quinazoline precursor, displacing the chloride and forming the final API.[3]

Conclusion

This compound is a high-value intermediate whose chemical architecture is expertly tailored for applications in medicinal chemistry. Its synthesis is robust and well-documented, and its structure allows for its seamless incorporation into complex drug molecules. For researchers in drug discovery, particularly in the field of oncology and kinase inhibitor development, a thorough understanding of this compound's properties and synthesis is fundamental to advancing the development of next-generation targeted therapies.

References

Spectroscopic data of 4-(3-Morpholinopropoxy)aniline (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of 4-(3-Morpholinopropoxy)aniline

Introduction: Elucidating the Molecular Architecture

In the landscape of pharmaceutical and materials science research, the precise structural confirmation of novel chemical entities is a non-negotiable cornerstone of development. This compound, a molecule incorporating a versatile aniline scaffold, a flexible propoxy linker, and a saturated morpholine heterocycle, presents a unique combination of functional groups. Its potential utility as a building block in drug discovery and polymer chemistry necessitates a robust and unambiguous analytical workflow for its identification and purity assessment.

This guide provides an in-depth, field-proven approach to the spectroscopic characterization of this compound. We will move beyond simple data reporting to explore the causality behind experimental choices and the logic of spectral interpretation. The multi-technique approach described herein—leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—constitutes a self-validating system for researchers, scientists, and drug development professionals, ensuring the highest degree of scientific integrity.[1]

Molecular Structure and Analytical Workflow

The first step in any analytical endeavor is to understand the target molecule's structure. The connectivity of the aromatic, ether, and amine functionalities dictates the expected spectroscopic signatures.

Caption: Molecular Structure of this compound.

A logical workflow is essential for obtaining high-quality, reproducible spectroscopic data. The following diagram illustrates the integrated approach, where each technique provides complementary information to build a complete structural profile.[2]

Caption: Logical workflow for spectroscopic identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy provides the definitive structural framework of a molecule by revealing the precise chemical environment of each hydrogen (¹H) and carbon (¹³C) atom.[1]

Experimental Protocol: ¹H and ¹³C NMR

-

Expertise & Causality: The choice of a deuterated solvent is critical. Chloroform-d (CDCl₃) is an excellent first choice due to its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal. If solubility is an issue, or if acidic protons (like the -NH₂) need to be observed without exchange, DMSO-d₆ is a suitable alternative.

-

Sample Preparation: Accurately weigh 5-10 mg of the purified this compound sample.[1]

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.[1]

-

Ensure the sample is fully dissolved; gentle vortexing may be applied.

-

Instrumentation:

-

Spectrometer: 400 MHz (or higher) NMR spectrometer.

-

Nuclei: ¹H and ¹³C.

-

Temperature: 25 °C.

-

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: Standard single pulse (zg30).

-

Number of Scans: 16 (adjust based on concentration).

-

Relaxation Delay: 2-5 s.

-

Spectral Width: -2 to 12 ppm.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: Proton-decoupled (e.g., zgpg30).

-

Number of Scans: 1024 or higher (¹³C is less sensitive).

-

Relaxation Delay: 2 s.

-

Spectral Width: 0 to 220 ppm.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (CDCl₃: δ 7.26 for ¹H, δ 77.16 for ¹³C).

Predicted ¹H NMR Spectral Data

The molecule's symmetry and functional groups lead to a predictable ¹H NMR spectrum. The aromatic region is expected to show a classic AA'BB' system characteristic of 1,4-disubstituted benzene rings.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 6.75 | d, J ≈ 8.8 Hz | 2H | Ar-H (ortho to -NH₂) | The electron-donating amino group strongly shields these protons, shifting them upfield. |

| ~ 6.65 | d, J ≈ 8.8 Hz | 2H | Ar-H (ortho to -OPr) | The ether is also electron-donating but less so than the amine, resulting in a slightly downfield shift relative to the other aromatic protons. |

| ~ 4.80 | br s | 2H | -NH₂ | The chemical shift is variable and depends on concentration and solvent. The peak is often broad due to quadrupolar relaxation and exchange. |

| ~ 3.95 | t, J ≈ 6.5 Hz | 2H | Ar-O-CH₂ - | Deshielded by the adjacent electronegative oxygen atom. |

| ~ 3.72 | t, J ≈ 4.6 Hz | 4H | O(CH₂ )₂ (Morpholine) | Protons adjacent to the morpholine oxygen. |

| ~ 2.50 | t, J ≈ 7.0 Hz | 2H | -CH₂ -N(Morpholine) | Deshielded by the adjacent morpholine nitrogen. |

| ~ 2.45 | t, J ≈ 4.6 Hz | 4H | N(CH₂ )₂ (Morpholine) | Protons adjacent to the morpholine nitrogen. |

| ~ 1.98 | p (quintet), J ≈ 6.8 Hz | 2H | -O-CH₂-CH₂ -CH₂-N- | The central methylene group of the propyl chain, split by its four neighbors. |

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon environment.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 152.5 | Ar-C -O | Aromatic carbon attached to the highly electronegative ether oxygen, strongly deshielded. |

| ~ 141.0 | Ar-C -N | Aromatic carbon attached to the nitrogen, deshielded. |

| ~ 116.0 | Ar-C H (ortho to -NH₂) | Shielded by the electron-donating effect of the nitrogen. |

| ~ 115.5 | Ar-C H (ortho to -OPr) | Shielded by the electron-donating effect of the oxygen. |

| ~ 67.0 | O(C H₂)₂ (Morpholine) | Aliphatic carbon adjacent to oxygen. |

| ~ 66.5 | Ar-O-C H₂- | Aliphatic carbon adjacent to the aryl ether oxygen. |

| ~ 55.5 | -C H₂-N(Morpholine) | Aliphatic carbon adjacent to nitrogen, slightly deshielded. |

| ~ 54.0 | N(C H₂)₂ (Morpholine) | Aliphatic carbon adjacent to nitrogen. |

| ~ 26.5 | -O-CH₂-C H₂-CH₂-N- | Central carbon of the propyl chain, least affected by heteroatoms. |

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and powerful technique for identifying the presence of key functional groups, which vibrate at characteristic frequencies when exposed to infrared radiation.[1][2] The resulting spectrum provides a unique "fingerprint" of the molecule.[3][4]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Trustworthiness: ATR-FTIR is a modern, reliable method that requires minimal sample preparation and ensures excellent sample-to-sample reproducibility, making it a self-validating system for routine identification.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background spectrum.

-

Sample Application: Place a small amount (a few milligrams) of the solid this compound sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Record the spectrum, typically over a range of 4000-650 cm⁻¹. Co-add 16-32 scans to achieve a good signal-to-noise ratio.

-

Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance.

Predicted IR Spectral Data

The IR spectrum of this compound will be rich with information, confirming the presence of the amine, ether, aromatic, and aliphatic moieties.

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale & Reference |

| 3450 - 3350 (Two sharp bands) | N-H Asymmetric & Symmetric Stretch | Primary Aromatic Amine | This two-band feature is a hallmark of a primary amine (R-NH₂).[5][6] |

| 3050 - 3010 | C-H Aromatic Stretch | Aromatic Ring | Indicates C-H bonds on the sp² hybridized carbons of the benzene ring.[4] |

| 2950 - 2800 | C-H Aliphatic Stretch | Propoxy & Morpholine Groups | Strong absorptions from the numerous C-H bonds on sp³ hybridized carbons. |

| ~ 1620 | N-H Bending (Scissoring) | Primary Amine | This band further confirms the presence of the -NH₂ group.[5] |

| ~ 1510 | C=C Aromatic Ring Stretch | Aromatic Ring | A very characteristic and strong band for para-disubstituted benzene rings. |

| ~ 1240 | C-O Aryl-Alkyl Ether Stretch | Ar-O-CH₂ | Strong, characteristic absorption for the aryl ether C-O bond.[3] |

| ~ 1285 | C-N Aromatic Amine Stretch | Ar-NH₂ | The stretching vibration of the bond between the aromatic ring and the amine nitrogen.[5] |

| ~ 1115 | C-O Aliphatic Ether Stretch | C-O-C (Morpholine) | Strong absorption from the C-O-C linkage within the morpholine ring. |

| ~ 830 | C-H Out-of-Plane Bending | 1,4-Disubstituted Benzene | A strong band indicating the para-substitution pattern on the aromatic ring. |

Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle

MS provides two critical pieces of information: the precise molecular weight of the analyte and structural details derived from its fragmentation pattern upon ionization.[1][2]

Experimental Protocol: Electrospray Ionization (ESI)-MS

-

Expertise & Causality: ESI is a "soft" ionization technique ideal for this molecule. The presence of two basic nitrogen atoms (aniline and morpholine) makes the molecule easy to protonate, leading to a strong signal for the protonated molecular ion [M+H]⁺ in positive ion mode.

-

Sample Preparation: Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent like methanol or acetonitrile. Adding 0.1% formic acid to the solvent is highly recommended to promote protonation.[1]

-

Instrumentation:

-

Mass Spectrometer: ESI source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer for high-resolution mass accuracy.

-

Ionization Mode: Positive ion mode ([M+H]⁺).

-

-

Data Acquisition: Infuse the sample solution directly into the ESI source or inject it via an LC system.

-

Acquire the mass spectrum over a relevant mass-to-charge (m/z) range (e.g., m/z 50-500).

-

For structural confirmation, perform tandem MS (MS/MS) on the isolated parent ion to induce and analyze its fragmentation.

Predicted Mass Spectral Data

The molecular formula for this compound is C₁₄H₂₂N₂O₂.

-

Monoisotopic Mass: 250.1681 g/mol

-

Predicted [M+H]⁺ Ion: m/z 251.1754

The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments. The ether linkages and the bonds alpha to the nitrogen atoms are common cleavage points.[7][8]

| Predicted Fragment (m/z) | Proposed Structure / Loss |

| 251.1754 | [M+H]⁺ (Parent Ion) |

| 164.1022 | [M - C₄H₈NO + H]⁺ (Loss of morpholine radical) |

| 114.0913 | [C₅H₁₂NO]⁺ (Propyl-morpholine fragment) |

| 108.0813 | [HOC₆H₄NH₂]⁺ (Aminophenol fragment from cleavage) |

| 100.0757 | [C₅H₁₀NO]⁺ (Fragment from alpha-cleavage next to morpholine oxygen) |

| 86.0964 | [C₄H₈NH₂]⁺ (Protonated morpholine after rearrangement) |

The predicted fragmentation pathway below highlights the most probable cleavage points, which are crucial for confirming the molecule's connectivity.

Caption: Predicted ESI-MS fragmentation pathway for this compound.

Conclusion

The integrated application of NMR, IR, and MS provides a comprehensive and definitive characterization of this compound. NMR spectroscopy elucidates the complete carbon-hydrogen framework, IR spectroscopy confirms the presence and nature of all key functional groups, and high-resolution mass spectrometry validates the elemental composition and connectivity through fragmentation analysis. This rigorous, multi-faceted analytical strategy ensures the structural integrity and identity of the molecule, a critical requirement for its application in any research or development setting.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Solubility of 4-(3-Morpholinopropoxy)aniline in Organic Solvents

<A_I>

A Methodological Framework for Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of December 2025, specific, publicly available quantitative solubility data for 4-(3-Morpholinopropoxy)aniline across a wide range of organic solvents is limited. This guide, therefore, serves as a comprehensive methodological framework. It is designed to empower researchers, scientists, and drug development professionals with the foundational principles, predictive insights, and detailed experimental protocols necessary to determine and understand the solubility of this, and similar, novel chemical entities.

Introduction: The Significance of Solubility in Drug Development

Solubility is a critical physicochemical property that governs the developability of a new chemical entity (NCE).[1][2] For a molecule like this compound, understanding its behavior in various organic solvents is paramount. This knowledge influences every stage of the drug development pipeline, from synthetic chemistry and purification to formulation and bioassay design.[2][3]

Poor solubility can lead to a host of challenges, including unreliable results in in vitro assays, difficulties in creating viable formulations for in vivo studies, and ultimately, poor bioavailability.[2][3][4] This guide provides a robust framework for predicting, measuring, and interpreting the solubility of this compound, enabling informed decision-making in a research and development setting.

Molecular Profile of this compound

To understand the solubility of this compound, we must first analyze its structural features. The molecule is composed of three key moieties: an aniline ring, a morpholine ring, and a propyl ether linker.

-

Aniline Moiety (C₆H₅NH₂): The aniline portion consists of an aromatic phenyl group, which is hydrophobic, attached to an amino group (-NH₂).[5] The amino group is polar and can act as a hydrogen bond donor. While aniline itself is only slightly soluble in water, it shows good solubility in many organic solvents.[6][7] The basicity of the aniline nitrogen means its solubility can be influenced by pH.[6]

-

Morpholine Moiety (C₄H₉NO): The morpholine ring is a saturated heterocycle containing both an ether linkage and a secondary amine. This structure imparts a unique balance of hydrophilicity and lipophilicity.[8] The morpholine ring is often incorporated into drug candidates to improve aqueous solubility, metabolic stability, and overall pharmacokinetic properties.[9][10][11] The nitrogen atom is basic, and the oxygen can act as a hydrogen bond acceptor.

-

Propoxy Linker (-O-(CH₂)₃-): This flexible alkyl ether chain connects the aniline and morpholine rings. It contributes to the overall lipophilicity and rotatable bond count of the molecule.

The combination of these features—hydrophobic (aniline ring), hydrophilic/polar (amino and morpholine groups), and flexible lipophilic (propoxy chain)—suggests a complex solubility profile that will be highly dependent on the nature of the solvent.[12]

Theoretical Principles: Predicting Solubility

The foundational principle governing solubility is "like dissolves like."[12][13][14] This means that solutes tend to dissolve in solvents with similar polarity.[12][15] Solvents can be broadly categorized based on their polarity and hydrogen bonding capabilities.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents have a hydrogen atom bonded to an electronegative atom (like oxygen) and can act as both hydrogen bond donors and acceptors. Given the presence of N-H and O moieties in this compound, strong solubility in these solvents is expected due to favorable hydrogen bonding interactions.[16]

-

Polar Aprotic Solvents (e.g., DMSO, Acetonitrile, Acetone): These solvents are polar but lack O-H or N-H bonds, so they primarily act as hydrogen bond acceptors. The aniline and morpholine groups should still allow for favorable dipole-dipole interactions, suggesting good solubility.[17]

-

Non-polar Solvents (e.g., Hexane, Toluene): These solvents have low dielectric constants and interact primarily through weak van der Waals forces.[13] The large, polar functional groups on this compound are likely to make it poorly soluble in highly non-polar solvents.[15][18]

The interplay between breaking the solute-solute and solvent-solvent interactions and forming new solute-solvent interactions dictates the overall solubility.[13]

Experimental Determination of Solubility

While theoretical principles provide a valuable starting point, empirical determination is essential for obtaining accurate solubility data. The two primary types of solubility measured are thermodynamic and kinetic.

-

Thermodynamic Solubility: This is the true equilibrium solubility, defined as the maximum concentration of a substance that can dissolve in a solvent at a specific temperature and pressure, where the dissolved solute is in equilibrium with an excess of undissolved solid.[3][19] The "gold standard" for determining thermodynamic solubility is the Saturation Shake-Flask Method .[20][21][22]

-

Kinetic Solubility: This measures the concentration of a compound upon precipitation from a stock solution (typically in DMSO) that is added to a solvent.[4][23] It is a high-throughput method often used in early drug discovery for rapid screening.[3][24]

The Saturation Shake-Flask Method for Thermodynamic Solubility

This protocol provides a robust and reliable method for determining the equilibrium solubility of this compound.[20][21][25]

An excess amount of the solid compound is agitated in the solvent of interest for a sufficient period to allow the system to reach equilibrium. After equilibration, the undissolved solid is removed, and the concentration of the dissolved compound in the resulting saturated solution is quantified.[22]

-

High-purity this compound

-

Analytical grade organic solvents

-

Glass vials with screw caps

-

Thermostatic shaker or orbital incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with UV detector or Mass Spectrometer (MS)

-

Volumetric flasks and pipettes

-

Preparation: Add an excess amount of solid this compound to a glass vial. The excess should be visually apparent throughout the experiment to ensure a saturated solution is maintained.

-

Solvent Addition: Accurately add a known volume (e.g., 1-2 mL) of the desired organic solvent to the vial.

-

Equilibration: Securely cap the vial and place it in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a predetermined duration (typically 24-72 hours) to ensure equilibrium is reached.[22] A preliminary experiment to confirm the time to reach equilibrium is recommended.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle.

-

Sample Collection and Filtration: Carefully withdraw a sample from the supernatant using a syringe. Immediately filter the solution through a syringe filter into a clean vial to remove all undissolved particles. This step is critical to prevent artificially high concentration readings.

-

Dilution: Accurately dilute the filtered, saturated solution with a suitable solvent (often the mobile phase of the analytical method) to a concentration that falls within the linear range of the analytical calibration curve.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC-UV.[14][26][27] Determine the concentration of this compound by comparing the instrument response to a standard calibration curve prepared with known concentrations of the compound.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result can be expressed in units such as mg/mL, µg/mL, or molarity (mol/L).

The following diagram illustrates the workflow for this critical experiment.

Data Presentation and Interpretation

To facilitate comparison and analysis, solubility data should be presented in a clear, tabular format. The table below serves as a template for reporting experimentally determined solubility values for this compound in a selection of common organic solvents at a specified temperature.

Table 1: Illustrative Solubility of this compound at 25°C

| Solvent Class | Solvent | Dielectric Constant (Approx.) | Predicted Solubility (mg/mL) | Experimental Notes |

| Polar Protic | Methanol | 32.7 | > 50 | Expected high solubility due to H-bonding with both aniline and morpholine moieties. |

| Ethanol | 24.5 | > 50 | Similar to methanol, strong solute-solvent interactions are anticipated. | |

| Polar Aprotic | DMSO | 46.7 | > 50 | High polarity and H-bond accepting capability should lead to excellent solubility. |

| Acetonitrile | 37.5 | ~20-50 | Good solubility expected, potentially lower than DMSO. | |

| Acetone | 20.7 | ~10-30 | Moderate polarity suggests moderate to good solubility. | |

| Slightly Polar | Ethyl Acetate | 6.0 | ~5-15 | Limited polarity may reduce solubility compared to more polar solvents. |

| Dichloromethane | 9.1 | ~5-15 | Capable of dissolving moderately polar compounds. | |

| Non-polar | Toluene | 2.4 | < 1 | Aromatic nature may offer some interaction, but overall solubility is likely low. |

| Hexane | 1.9 | < 0.1 | Very low polarity makes it a poor solvent for this molecule. |

Note: The "Predicted Solubility" values are illustrative estimates based on chemical principles and are not experimental data. They serve as a guide for what a researcher might expect.

Factors Influencing Solubility Measurements

Several factors can significantly impact the accuracy and reproducibility of solubility measurements.[28][29]

-

Temperature: The solubility of solids in liquids typically increases with temperature.[15][29] Therefore, precise temperature control during equilibration and sampling is crucial.

-

Purity of Compound: Impurities can either increase or decrease the apparent solubility of a compound. Using a well-characterized, high-purity solid is essential.

-

Polymorphism: Different crystalline forms (polymorphs) of a compound can have different solubilities. The most stable polymorph will have the lowest solubility. It is important to characterize the solid form used in the experiment.

-

Equilibration Time: Insufficient time for equilibration will lead to an underestimation of the thermodynamic solubility. The time required to reach equilibrium should be determined experimentally.[22]

Conclusion

Determining the solubility of this compound in organic solvents is a critical step in its journey as a potential drug candidate. While publicly available data is scarce, this guide provides the necessary theoretical foundation and a detailed, field-proven experimental protocol—the saturation shake-flask method—to generate this vital information. By systematically applying these principles and methodologies, researchers can obtain accurate and reliable solubility data, enabling them to make informed decisions that will accelerate the drug discovery and development process.

References

- 1. ascendiacdmo.com [ascendiacdmo.com]

- 2. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 3. creative-biolabs.com [creative-biolabs.com]

- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 5. Aniline - Wikipedia [en.wikipedia.org]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. The Solubility of Aniline_Chemicalbook [chemicalbook.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. solubilityofthings.com [solubilityofthings.com]

- 13. Factors Influencing the Solubility of Drugs | Pharmlabs [pharmlabs.unc.edu]

- 14. pharmaguru.co [pharmaguru.co]

- 15. solubilityofthings.com [solubilityofthings.com]

- 16. m.youtube.com [m.youtube.com]

- 17. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 18. Solubility Expressions and Mechanisms of Solute Solvent Interactions | Pharmaguideline [pharmaguideline.com]

- 19. sciforum.net [sciforum.net]

- 20. dissolutiontech.com [dissolutiontech.com]

- 21. researchgate.net [researchgate.net]

- 22. benchchem.com [benchchem.com]

- 23. charnwooddiscovery.com [charnwooddiscovery.com]

- 24. enamine.net [enamine.net]

- 25. biorelevant.com [biorelevant.com]

- 26. pubs.acs.org [pubs.acs.org]

- 27. researchgate.net [researchgate.net]

- 28. Solubility Measurements | USP-NF [uspnf.com]

- 29. What are the factors that affect solubility? | AAT Bioquest [aatbio.com]

An In-Depth Technical Guide to the Physical and Chemical Characteristics of 4-(3-Morpholinopropoxy)aniline

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern medicinal chemistry and materials science, the exploration of novel molecular scaffolds is paramount to innovation. Among these, aniline derivatives functionalized with heterocyclic moieties have garnered significant attention due to their versatile applications as intermediates in the synthesis of pharmacologically active compounds and functional materials. This technical guide provides a comprehensive overview of the physical and chemical characteristics of a noteworthy member of this class: 4-(3-Morpholinopropoxy)aniline.

As a molecule featuring a primary aromatic amine, a flexible propoxy linker, and a morpholine ring, this compound presents a unique combination of structural motifs that impart specific physicochemical properties. Understanding these characteristics is fundamental for its effective utilization in research and development, enabling precise control over reaction pathways, formulation strategies, and analytical methodologies. This document serves as a detailed resource, consolidating available data on its properties, alongside insights into its safe handling, synthesis, and analytical characterization.

Molecular Identity and Structure

This compound is a substituted aniline derivative. The core structure consists of an aniline ring substituted at the para-position with a propoxy chain, which is in turn connected to a morpholine ring.

Systematic IUPAC Name: 4-(3-morpholin-4-ylpropoxy)aniline

Molecular Formula: C₁₃H₂₀N₂O₂[1]

Molecular Weight: 236.31 g/mol [1]

Chemical Structure:

Chemical Structure of this compound

Physical Properties

The physical state and solubility of this compound are critical parameters for its handling, formulation, and application in various chemical processes.

| Property | Value | Source |

| Physical Form | Pale-yellow to Yellow-brown Solid | |

| Melting Point | No data available | |

| Boiling Point | No data available | |

| Solubility | While specific data for this compound is not readily available, aniline derivatives with large non-polar components generally exhibit poor solubility in water. Solubility is expected to be higher in organic solvents such as alcohols and dimethyl sulfoxide (DMSO). |

Chemical and Spectroscopic Characteristics

The chemical reactivity of this compound is primarily dictated by the aniline and morpholine functional groups. The aniline moiety can undergo typical reactions of primary aromatic amines, such as diazotization, acylation, and alkylation. The morpholine nitrogen is a tertiary amine and can act as a base or a nucleophile.

Spectral Data

Detailed experimental spectral data for this compound is not widely published. However, based on its chemical structure, the expected spectral characteristics are as follows:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would be expected to show distinct signals for the aromatic protons of the aniline ring, the methylene protons of the propoxy chain, and the methylene protons of the morpholine ring. The chemical shifts would be influenced by the electron-donating amino and alkoxy groups on the aromatic ring.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display signals corresponding to the carbon atoms of the benzene ring, the propoxy chain, and the morpholine ring.

-

IR (Infrared) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amine, C-N stretching, aromatic C-H stretching, and C-O-C stretching of the ether and morpholine moieties.

-

MS (Mass Spectrometry): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (236.31 g/mol ). Fragmentation patterns would likely involve cleavage of the propoxy chain and the morpholine ring.

Synthesis and Purification

While a specific, detailed synthesis protocol for this compound is not extensively documented in readily available literature, a plausible synthetic route can be conceptualized based on standard organic chemistry reactions. A common approach would involve the etherification of 4-aminophenol with a suitable 3-morpholinopropyl halide.

Conceptual Synthetic Workflow

Conceptual synthetic workflow for this compound.

Step-by-Step Methodology (Hypothetical):

-

Reaction Setup: To a solution of 4-aminophenol in a suitable polar aprotic solvent (e.g., acetone, DMF), a base such as potassium carbonate is added.

-

Addition of Alkylating Agent: 3-Morpholinopropyl chloride is added to the reaction mixture.

-

Reaction Conditions: The mixture is heated to reflux and stirred for a sufficient period to ensure complete reaction, which can be monitored by thin-layer chromatography (TLC).

-

Work-up: After cooling, the inorganic salts are filtered off. The solvent is removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with water to remove any remaining inorganic impurities.

-

Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.

-

Characterization: The structure and purity of the final compound are confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS).

Safety and Handling

Although a comprehensive GHS classification is not available, some suppliers indicate potential hazards associated with this compound. General safety precautions for handling aniline derivatives should be strictly followed.

Hazard Statements (from supplier information):

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Measures: [3]

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator.

-

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust or vapors.[3]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]

First Aid Measures: [3]

-

In case of skin contact: Immediately wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes.

-

If inhaled: Move the person into fresh air.

-

If swallowed: Rinse mouth with water. Seek medical attention.

Applications and Areas for Further Research

This compound serves as a valuable building block in the synthesis of more complex molecules. Its structural features make it an attractive intermediate for:

-